Lipophilicity Differentiation: 5-(Trifluoromethyl)isochroman-4-one vs. Unsubstituted Isochroman-4-one
The introduction of a -CF₃ group at the C5 position substantially increases the calculated partition coefficient (LogP) relative to unsubstituted isochroman-4-one. The parent isochroman-4-one has a measured/consensus LogP of approximately 1.23 , whereas 5-(trifluoromethyl)isochroman-4-one exhibits a predicted LogP in the range of 3.26–3.38 depending on the computational model [1]. This represents a LogP increase of approximately 2.0–2.1 log units, corresponding to greater than 100-fold higher lipophilicity. In the context of CNS drug discovery, where optimal LogP values typically range from 2 to 5, the 5-CF₃ analog falls within the CNS-favorable window while the parent isochroman-4-one (LogP ~1.2) is suboptimal for passive blood-brain barrier permeation [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.26-3.38 |
| Comparator Or Baseline | Isochroman-4-one (parent, CAS 20924-56-5), LogP ~1.23 |
| Quantified Difference | ΔLogP ≈ +2.0 to +2.1 (greater than 100-fold increase in lipophilicity) |
| Conditions | Computational LogP predictions (PrendB, MyPresto) vs. experimental LogP for parent isochroman-4-one |
Why This Matters
For medicinal chemistry programs requiring CNS penetration, the 5-CF₃ analog provides a >100-fold lipophilicity advantage over the parent scaffold, directly expanding its applicability in neuropsychiatric and neurodegenerative disease target classes.
- [1] PrendB Database. 5-(Trifluoromethyl)isochroman-4-one LogP prediction: 3.38. PrendB, Marburg University. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005; 2(4):541-553. (CNS drug LogP range). View Source
